molecular formula C3H6O4 B1207378 Glyceric acid CAS No. 473-81-4

Glyceric acid

Cat. No.: B1207378
CAS No.: 473-81-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Glyceric acid, also known as 2,3-dihydroxypropanoic acid, is an organic compound with the formula HOCH₂CH(OH)CO₂H. It is a three-carbon sugar acid that occurs naturally and is classified as a chiral molecule. This compound is significant in various biochemical pathways, including glycolysis, where its phosphate derivatives play crucial roles .

Chemical Reactions Analysis

Types of Reactions: Glyceric acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Tartronic acid

    Reduction: Glycerol

    Esterification: Glycerates

Scientific Research Applications

Biotechnological Production

Glyceric acid is primarily produced through the microbial fermentation of glycerol, a by-product of biodiesel production. Various acetic acid bacteria, such as Gluconobacter oxydans and Acetobacter tropicalis, have been studied for their ability to convert glycerol into this compound. Optimization of fermentation conditions has led to significant yields, with one strain achieving 136.5 g/L of this compound with a high enantiomeric excess .

Table 1: this compound Production Yields by Different Strains

StrainYield (g/L)Enantiomeric Excess (%)
Gluconobacter frateurii136.572
Acetobacter tropicalis101.899

Applications in Bioplastics

This compound is being explored as a modifier for bioplastics, particularly poly(lactic acid). Research has demonstrated that incorporating this compound into the synthesis of branched poly(lactic acid) results in materials with lower crystallinity and improved thermal properties compared to traditional linear forms. This innovation could lead to more sustainable plastic alternatives .

Cosmetic and Pharmaceutical Uses

This compound exhibits beneficial effects on skin cells, promoting collagen production and enhancing cell viability in vitro. Its glucosyl derivatives have shown protective properties against heat-induced protein aggregation, indicating potential applications in cosmetic formulations aimed at skin health . Furthermore, this compound's role as an enzyme inhibitor suggests its utility in pharmaceutical contexts .

Metabolic Research

Recent studies have indicated that oral administration of D-glyceric acid can activate mitochondrial metabolism in humans aged 50-60 years, leading to positive metabolic effects such as reduced plasma lactate levels and improved cellular membrane integrity . This suggests potential applications in health supplements aimed at enhancing metabolic function.

Astrobiology and Origins of Life Research

This compound has been synthesized under simulated extraterrestrial conditions, suggesting its possible role in the origins of life on Earth. Researchers have demonstrated that this compound can form in cold, carbon dioxide-rich environments similar to those found in space, providing insights into the biochemical processes that may have contributed to life's development .

Comparison with Similar Compounds

  • 2-Phosphoglyceric acid
  • 3-Phosphothis compound
  • 2,3-Bisphosphothis compound
  • 1,3-Bisphosphothis compound

Comparison: this compound is unique due to its role as a precursor to several important biochemical intermediates. Its derivatives are crucial in metabolic pathways, making it distinct from other similar compounds . For example, 2-phosphothis compound and 3-phosphothis compound are directly involved in glycolysis, whereas this compound itself is a more versatile precursor .

Biological Activity

Glyceric acid (GA), a product of glycerol oxidation, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, focusing on its metabolic effects, therapeutic implications, and relevant case studies.

Overview of this compound

This compound exists in two enantiomeric forms, with D-glyceric acid (DGA) being the biologically active isomer. It is primarily produced through microbial fermentation processes and has been studied for its role in various metabolic pathways. DGA is known to activate mitochondrial metabolism, which has significant implications for energy production and inflammation reduction in humans.

Metabolic Effects of D-Glyceric Acid

Recent studies highlight the positive metabolic effects of oral D-glyceric acid administration in healthy adults aged 50-60. Key findings from these studies include:

  • Mitochondrial Activation : DGA significantly enhances mitochondrial metabolism by increasing intracellular concentrations of DGA, leading to improved oxidative phosphorylation (OXPHOS) and elevated NADH levels in tissues such as muscles and the liver .
  • Reduction in Plasma Lactate : Administration of DGA resulted in a marked decrease in plasma lactate levels, indicating improved aerobic energy production .
  • Decreased Inflammation : Systemic inflammation markers showed significant reductions after DGA treatment over both short (4 days) and long (21 days) periods. This was evidenced by decreased levels of inflammatory markers such as IL-6 and GlycA .
  • Enhanced Membrane Integrity : Cellular membrane integrity was notably improved, which is crucial for maintaining cellular function and health .

Randomized Controlled Trial

A randomized controlled trial involving 30 participants demonstrated that the administration of DGA led to:

  • A statistically significant 21% decline in plasma glycerol levels.
  • A temporary decline in plasma glucose, suggesting a shift towards more efficient metabolic pathways utilizing lactate as a substrate for gluconeogenesis .

The trial concluded that DGA could be beneficial for managing acute and chronic metabolic challenges, particularly in aging populations.

The primary enzyme responsible for metabolizing DGA is glycerate kinase (GLYCTK), which phosphorylates DGA into 2-phosphoglycerate, a glycolytic intermediate. This process consumes ATP, linking DGA metabolism directly to energy production pathways within cells .

Enzymatic Pathways

EnzymeFunctionTissue Distribution
Glycerate KinaseConverts DGA to 2-phosphoglycerateUbiquitous across tissues
Glyoxylate ReductaseOxidizes DGA; involved in redox reactionsLiver and kidney predominant

Applications in Therapeutics

This compound's properties suggest potential therapeutic applications:

  • Metabolic Disorders : Due to its ability to enhance mitochondrial function and reduce inflammation, DGA may serve as a therapeutic agent for conditions like metabolic syndrome or type 2 diabetes.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects observed suggest that this compound could be beneficial in treating chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the primary metabolic roles of glyceric acid in human biochemistry, and how are these studied experimentally?

this compound plays a critical role in carbohydrate metabolism and is implicated in rare inherited disorders like D- and L-glyceric aciduria. Experimental studies often employ chromatographic techniques (e.g., gas chromatography-mass spectrometry) to quantify its levels in biological fluids. Increased excretion in metabolic diseases provides a biomarker for diagnosis, requiring validation through controlled cohort studies and comparative analysis with healthy subjects .

Q. What analytical techniques are most effective for identifying and quantifying this compound in biological samples?

Q. What structural characteristics of this compound influence its reactivity and function in biochemical systems?

this compound (2,3-dihydroxypropanoic acid) has two hydroxyl groups and a carboxylic acid moiety, enabling hydrogen bonding and chelation. Its chiral centers (D- and L-forms) dictate enantioselective interactions in metabolic pathways, such as phosphorylation reactions in prebiotic chemistry studies. Structural analysis via X-ray crystallography or computational modeling (DFT) can clarify these interactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the phosphorylation pathways of this compound in prebiotic chemistry?

Experimental design should include simulating prebiotic conditions (e.g., aqueous solutions with inorganic phosphates at varying pH/temperature). Use isotopic labeling (e.g., ³¹P NMR) to track phosphorylation efficiency. Controls must account for non-enzymatic catalysis, and results should be validated via kinetic modeling and comparison with analogous biochemical systems .

Q. What methodological considerations are critical when analyzing contradictory data on this compound's role in different metabolic disorders?

Contradictions may arise from sample heterogeneity or analytical variability. Implement standardized protocols for sample collection (e.g., fasting vs. postprandial states). Use multivariate statistical analysis (e.g., PCA) to distinguish disease-specific metabolic signatures. Cross-validate findings with independent cohorts and multi-omics integration (e.g., transcriptomics to link dysregulation to enzymatic pathways) .

Q. How should a literature review on this compound's biomedical applications be structured to ensure comprehensive coverage and critical analysis?

Follow a systematic approach:

  • Define scope using PICO framework (Population, Intervention, Comparison, Outcome).
  • Use Google Scholar with advanced operators (e.g., "this compound" AND "biomedical applications") and track citations via "Cited by" features.
  • Prioritize peer-reviewed journals, exclude non-relevant studies (e.g., industrial synthesis), and synthesize findings through thematic analysis. Address gaps, such as limited clinical trials for therapeutic applications .

Q. What are the best practices for ensuring reproducibility in experiments involving this compound synthesis or modification?

Document all protocols in detail, including reagent sources (e.g., HY-W018035 for DL-glyceric acid) and instrument parameters (e.g., NMR pulse sequences). Use open-source tools (e.g., COLMAR) for data analysis. Share raw datasets and code repositories to enable independent verification. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How can NMR spectroscopy be optimized for the detection of this compound in complex mixtures like human serum?

Optimize pulse sequences for sensitivity (e.g., ¹H-¹³C HSQC) and suppress background signals via presaturation. Use cryoprobes to enhance signal-to-noise ratios. For quantification, integrate spiked internal standards (e.g., ¹³C-labeled this compound) and validate with LC-MS/MS cross-correlation. Data processing should include peak alignment and deconvolution algorithms to resolve overlapping signals .

Properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glyceric acid
Glyceric acid

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